N-methyl-5-[(4-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxamide
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Overview
Description
N-methyl-5-[(4-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group, a carboxamide group, and a methylbenzoyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-[(4-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a phenyl group, often through a Friedel-Crafts acylation reaction.
Attachment of the carboxamide group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine, such as methylamine, under suitable conditions.
Addition of the methylbenzoyl group: This final step involves the acylation of the amino group on the pyrazole ring with 4-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-[(4-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or the phenyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-5-[(4-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-5-[(4-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
N-methyl-5-[(4-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxamide can be compared with other pyrazole derivatives, such as:
N-methyl-5-[(4-chlorobenzoyl)amino]-1-phenylpyrazole-4-carboxamide: Similar structure but with a chlorobenzoyl group instead of a methylbenzoyl group.
N-methyl-5-[(4-methoxybenzoyl)amino]-1-phenylpyrazole-4-carboxamide: Contains a methoxybenzoyl group instead of a methylbenzoyl group.
N-methyl-5-[(4-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxamide: Features a nitrobenzoyl group in place of the methylbenzoyl group.
These similar compounds may exhibit different biological activities and properties due to the variations in their substituents, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-methyl-5-[(4-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-8-10-14(11-9-13)18(24)22-17-16(19(25)20-2)12-21-23(17)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWIXGWGIHAPEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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